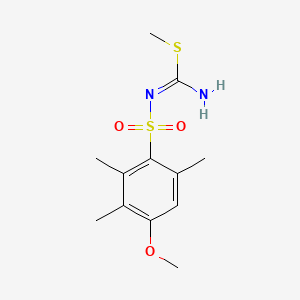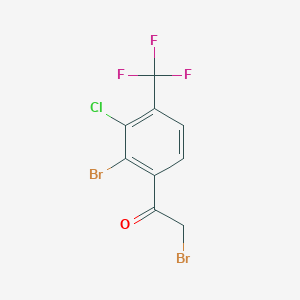
Methyl 2-((tetrahydro-2H-pyran-4-yl)methoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-((tetrahydro-2H-pyran-4-yl)methoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organic compound that features a benzoate ester functional group, a tetrahydropyran ring, and a boronic ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((tetrahydro-2H-pyran-4-yl)methoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the following steps:
Formation of the benzoate ester: This can be achieved by esterification of the corresponding benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid.
Introduction of the tetrahydropyran group: This step involves the protection of a hydroxyl group using dihydropyran in the presence of an acid catalyst to form the tetrahydropyranyl ether.
Formation of the boronic ester: The final step involves the reaction of the benzoate ester with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of flow chemistry can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
Suzuki-Miyaura Cross-Coupling: This compound can undergo cross-coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or alkenyl derivatives.
Oxidation: The tetrahydropyran ring can be oxidized to form the corresponding lactone.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Palladium catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used in various reactions including hydrolysis and cross-coupling.
Oxidizing agents: Such as potassium permanganate or chromium trioxide, used in oxidation reactions.
Major Products
Biaryl compounds: Formed from Suzuki-Miyaura cross-coupling.
Lactones: Formed from the oxidation of the tetrahydropyran ring.
Carboxylic acids: Formed from the hydrolysis of the ester group.
科学的研究の応用
Methyl 2-((tetrahydro-2H-pyran-4-yl)methoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its ability to form carbon-carbon bonds.
Material Science: Used in the synthesis of polymers and other materials with specific properties.
作用機序
The compound exerts its effects primarily through its ability to participate in Suzuki-Miyaura cross-coupling reactions. The boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds. This reaction proceeds through the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps to yield the final product.
類似化合物との比較
Similar Compounds
Phenylboronic acid: Another boronic acid derivative used in Suzuki-Miyaura cross-coupling.
Methyl 4-bromobenzoate: A similar ester compound that can undergo similar reactions but lacks the boronic ester group.
Uniqueness
Methyl 2-((tetrahydro-2H-pyran-4-yl)methoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to the presence of both the tetrahydropyran ring and the boronic ester group, which allows it to participate in a wider range of chemical reactions compared to simpler boronic acids or esters.
特性
分子式 |
C20H29BO6 |
|---|---|
分子量 |
376.3 g/mol |
IUPAC名 |
methyl 2-(oxan-4-ylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
InChI |
InChI=1S/C20H29BO6/c1-19(2)20(3,4)27-21(26-19)15-6-7-17(16(12-15)18(22)23-5)25-13-14-8-10-24-11-9-14/h6-7,12,14H,8-11,13H2,1-5H3 |
InChIキー |
UPQUNNGTYBUICD-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3CCOCC3)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


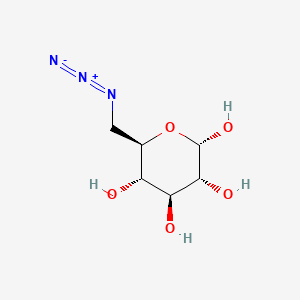

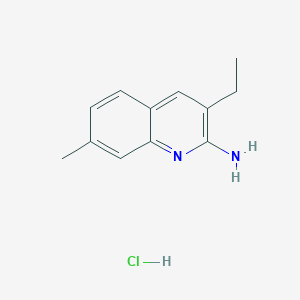
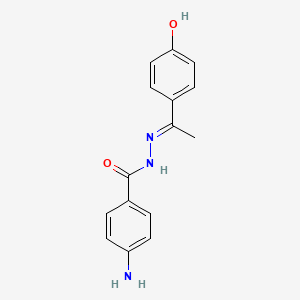
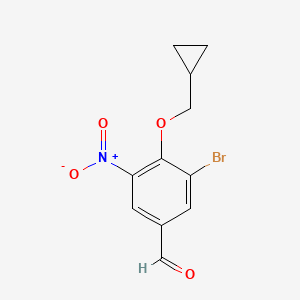
![[1-(1-Aminocyclobutanecarbonyl)piperidin-4-yl]methanol](/img/structure/B13723441.png)

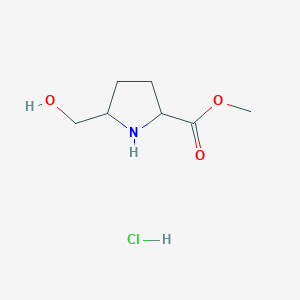
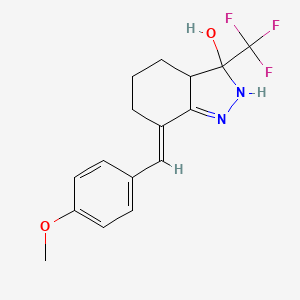
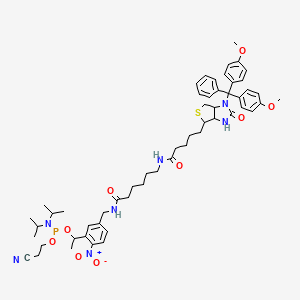
![1-N-Allyl-3-(4-fluorophenyl)-benzo[4,5]-azepine](/img/structure/B13723467.png)
![Methyl 4-((cyclohexylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13723469.png)
